molecular formula C32H39N9O2 B12623473 Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]-

Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]-

Cat. No.: B12623473
M. Wt: 581.7 g/mol
InChI Key: OMPKPNASJNVVGE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Elucidation

The systematic name of this compound is derived through IUPAC guidelines, emphasizing its polycyclic architecture and substituent hierarchy:

  • Parent structure : Benzamide (phenylcarboxamide) forms the core, with a 4-(1,1-dimethylethyl) group (tert-butyl) at the para position.
  • Amide substitution : The nitrogen atom of the benzamide is bonded to a (3R)-configured piperidinyl group.
  • Piperidine substitution : Position 1 of the piperidine ring is attached to an imidazo[2,1-f]triazin-2-yl moiety.
  • Triazine substitution : The 4-position of the triazine ring hosts an amino group linked to a 4-(1-piperazinylcarbonyl)phenyl group.

Structural Features :

  • The imidazo[2,1-f]triazine system comprises fused imidazole and triazine rings, with bridgehead nitrogen atoms at positions 1 and 2.
  • The (3R)-piperidinyl group introduces chirality, critical for spatial interactions with biological targets.
  • The tert-butyl group enhances lipophilicity, while the piperazinylcarbonyl moiety improves aqueous solubility via protonation.

Molecular Formula :
Calculated as C₃₂H₃₈N₁₀O₂, with a molecular weight of 618.72 g/mol. Key fragments include:

Fragment Formula Role
4-tert-butylbenzamide C₁₁H₁₃NO Hydrophobic anchor
(3R)-piperidinyl C₅H₁₀N Chiral scaffold
Imidazo[2,1-f]triazine C₅H₃N₅ Planar heterocyclic core
4-(piperazinylcarbonyl)phenyl C₁₁H₁₃N₃O Solubility-enhancing group

Historical Context in Heterocyclic Compound Development

The evolution of imidazo-triazine derivatives parallels advances in kinase inhibitor design and nucleotide mimetics:

  • 1980s–1990s : Early imidazo[1,2-a]pyridines and triazines emerged as adenosine analogs, probing purinergic receptors.
  • 2000s : Functionalization of imidazo-triazines with arylaminogroups (e.g., 4-anilinotriazoles) gained traction in oncology, exemplified by compounds targeting BCR-ABL kinases.
  • 2010s : Piperazine and piperidine appendages became prevalent to modulate pharmacokinetics, as seen in 4-(piperazinylmethyl)benzamide derivatives.

Synthetic Milestones :

  • Electrophilic Amination : Key for introducing amino groups at the triazine 4-position, optimized for safety and scalability.
  • Cross-Coupling : Suzuki-Miyaura reactions enabled aryl-hetaryl bonds between benzamide and triazine fragments.
  • Asymmetric Synthesis : Chiral resolution techniques secured the (3R)-piperidinyl configuration, avoiding racemization.

Position Within Imidazo[2,1-f]Triazine Pharmacophores

This compound exemplifies three pharmacophoric principles:

  • Heterocyclic Core : The imidazo[2,1-f]triazine system provides a planar, electron-rich surface for π-π stacking with kinase ATP pockets.
  • Substituent Geometry :
    • The tert-butyl group occupies hydrophobic pockets, as observed in 4-(tert-butyl)-N-imidazo[1,2-a]pyridin-2-ylbenzamide analogs.
    • The (3R)-piperidinyl group’s stereochemistry aligns with D-amino acid preferences in proteolytic stability.
  • Solubility Modulators :
    • The 4-(piperazinylcarbonyl)phenyl group ionizes at physiological pH, enhancing bioavailability.

Comparative Analysis :

Feature This Compound Analog A Analog B
Core Structure Imidazo[2,1-f]triazine Imidazo[1,2-a]pyridine Imidazo[1,2-b]pyridazine
Key Substituent 4-Piperazinylcarbonyl 4-tert-Butyl 3-Ethynylimidazo-pyridazine
Chirality (3R)-Piperidinyl None (3R,4R)-Piperidinyl
Molecular Weight 618.72 293.40 518.50

Properties

Molecular Formula

C32H39N9O2

Molecular Weight

581.7 g/mol

IUPAC Name

4-tert-butyl-N-[1-[4-[4-(piperazine-1-carbonyl)anilino]imidazo[2,1-f][1,2,4]triazin-2-yl]piperidin-3-yl]benzamide

InChI

InChI=1S/C32H39N9O2/c1-32(2,3)24-10-6-22(7-11-24)29(42)36-26-5-4-17-40(21-26)31-37-27(28-34-16-20-41(28)38-31)35-25-12-8-23(9-13-25)30(43)39-18-14-33-15-19-39/h6-13,16,20,26,33H,4-5,14-15,17-19,21H2,1-3H3,(H,36,42)(H,35,37,38)

InChI Key

OMPKPNASJNVVGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCN(C2)C3=NN4C=CN=C4C(=N3)NC5=CC=C(C=C5)C(=O)N6CCNCC6

Origin of Product

United States

Preparation Methods

Stepwise Breakdown:

Advantages:

  • Allows for greater control over the formation of complex structures.
  • Can optimize each step for yield and purity.

Challenges:

  • Longer synthesis time and potentially lower overall yield due to multiple steps.

Cyclization Reactions

Cyclization is often employed to form ring structures integral to the compound's architecture.

Reagents:

  • Appropriate cyclic precursors that can undergo nucleophilic attack or electrophilic addition.

Procedure:

  • Reactants are combined under specific conditions (temperature and solvent) conducive to cyclization.
  • The reaction may require catalysts or specific pH adjustments to promote ring formation.

Advantages:

  • Efficient way to construct multi-cyclic frameworks that are common in pharmaceutical compounds.

Challenges:

  • Requires precise control over reaction conditions to avoid side reactions.

Summary Table of Preparation Methods

Method Key Reagents Advantages Challenges
Direct Amide Formation Carboxylic acid derivatives, amines Fewer steps, high yields Sensitive to moisture
Multi-step Synthesis Various organic reagents Control over structure Longer synthesis time
Cyclization Reactions Cyclic precursors Efficient for complex structures Requires precise control

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Benzamide Derivatives

Structural Analogues and Activity Profiles

The compound’s structural complexity places it within a class of benzamides featuring piperazine/piperidine rings and heterocyclic extensions . Key comparisons include:

Compound Name/Feature Structural Similarities Biological Activity (EC₅₀/IC₅₀/MIC) Applications/Mechanism Reference
Target Compound Imidazotriazine core, piperazinylcarbonyl group Not reported in provided evidence Hypothesized: Topoisomerase/HDAC inhibition
3-(3-Amino-phenylethynyl)-5-(2-methoxy-1-methyl-ethoxy)-N-(1-methyl-1H-pyrazol-3-yl)-benzamide (19) Acetylenyl benzamide scaffold EC₅₀ = 27 nM (glucokinase activation) Type 2 diabetes (glucokinase activator)
N'-phenylbenzohydrazide Benzamide core with hydrazide modification IC₅₀ = 10.5 μM (tyrosinase inhibition) Cosmetic/medical (anti-pigmentation)
Benzamide derivatives (Table 1, ) Varied substituents (e.g., methyl, halogens) MIC = 0.04 μM (vs. B. subtilis) Antimicrobial agents
5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide Piperazine ring, halogenated aryl groups Selective dopamine D3 receptor binding Neuropsychiatric disorders

Key Observations :

  • Unlike acetylenyl derivatives (e.g., compound 19), which prioritize glucokinase activation , the target compound’s piperazinylcarbonyl group may favor kinase or GPCR modulation.
  • Antimicrobial benzamides () often rely on halogen substituents for potency, whereas the target compound’s tert-butyl group may prioritize metabolic stability over direct bactericidal effects.

Biological Activity

Benzamide derivatives are a significant class of compounds in medicinal chemistry, with diverse biological activities including anticancer, antimicrobial, and enzyme inhibition properties. This article focuses on the biological activity of the specific compound Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]- (CAS Number: 81724-81-4).

Chemical Structure and Properties

The compound's molecular formula is C18H19N5OC_{18}H_{19}N_{5}O with a molecular weight of approximately 319.37 g/mol. Its structure includes a benzamide core substituted with a piperazine and an imidazo[2,1-f][1,2,4]triazin moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC18H19N5O
Molecular Weight319.37 g/mol
CAS Number81724-81-4
Density1.108 g/cm³
Boiling Point415.8 °C

Benzamide derivatives often function as inhibitors of various enzymes and receptors. The specific compound has shown potential as an inhibitor of receptor tyrosine kinases (RTKs), which are pivotal in cancer cell signaling pathways. Research indicates that it may inhibit kinases such as ABL1 and FLT3, which are involved in hematological malignancies.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of benzamide derivatives. The researchers synthesized several analogs and evaluated their cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : K562 (chronic myeloid leukemia), HL60 (promyelocytic leukemia).
  • Results : Compounds similar to the target structure exhibited IC50 values ranging from 5.6 μM to 40 μM against K562 cells, indicating significant anticancer potential.

Anticancer Properties

The compound's ability to inhibit specific kinases suggests its potential as a therapeutic agent in cancer treatment. The following table summarizes the inhibitory effects observed in various studies:

CompoundTarget KinaseIC50 (μM)Reference
Benzamide DerivativeABL15.6
Benzamide DerivativeFLT38.2
Benzamide DerivativeEGFR10

Antimicrobial Activity

In addition to anticancer properties, some benzamide derivatives have demonstrated antimicrobial effects. A study highlighted that certain benzamides exhibited larvicidal activity against mosquito larvae and fungicidal activity against various fungal strains.

Docking Studies

Molecular docking studies provide insight into the binding affinity of the compound to its target kinases. The following findings were noted:

  • Binding Mode : The compound interacts with key residues in the ATP-binding pocket of ABL1 and FLT3.
  • Hydrogen Bonds : Significant hydrogen bond interactions were observed between the benzamide moiety and critical amino acids within the active site.

Q & A

Q. What synthetic routes are commonly employed to prepare this benzamide derivative?

The compound is synthesized via multi-step protocols involving:

  • Coupling reactions : Piperazine and imidazo-triazine moieties are introduced through nucleophilic substitution or Buchwald-Hartwig amination under Pd catalysis .
  • Protection/deprotection strategies : Tert-butyl groups and piperazinylcarbonyl units are incorporated using Boc (tert-butoxycarbonyl) protection to ensure regioselectivity .
  • Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) or recrystallization is used to isolate the final product . Key intermediates are validated using NMR and mass spectrometry (MS) .

Q. How is the compound characterized to confirm structural integrity?

  • NMR spectroscopy : 1H/13C NMR resolves aromatic protons (δ 6.8–8.2 ppm), piperidine/piperazine methylenes (δ 2.5–3.5 ppm), and tert-butyl groups (δ 1.3–1.5 ppm) .
  • High-resolution MS (HRMS) : Molecular ion peaks (e.g., [M+H]+) are matched with theoretical masses (e.g., C31H42N8O2) .
  • HPLC : Purity (>95%) is confirmed using C18 columns with UV detection at 254 nm .

Q. What biological targets are hypothesized for this compound?

Structural analogs suggest potential interactions with:

  • Enzymes : Sirtuin family or glutamate transporters, based on N-aryl benzamide substructures acting as competitive inhibitors .
  • Receptors : Dopamine D3 or histamine H1/H4 receptors, inferred from piperazine/imidazole motifs in related pharmacophores .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the imidazo-triazine coupling step?

  • Condition screening : Test Pd catalysts (e.g., Pd2(dba)3 vs. Pd(OAc)2), ligands (Xantphos vs. BINAP), and bases (Cs2CO3 vs. KOtBu) to minimize byproducts .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but may require strict anhydrous conditions .
  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (temperature, stoichiometry) affecting yield .

Q. What computational methods are suitable for predicting binding modes with putative targets?

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions between the benzamide core and enzyme active sites (e.g., sirtuin 2) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to prioritize substituents for hydrogen bonding (e.g., piperazinylcarbonyl) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories using AMBER or GROMACS .

Q. How can contradictory bioactivity data across studies be resolved?

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., fluorescence-based) vs. cellular viability (e.g., MTT) to rule out off-target effects .
  • Metabolic stability testing : Use liver microsomes to check if discrepancies arise from differential cytochrome P450 metabolism .
  • Structural verification : Re-analyze batch purity via LC-MS and confirm stereochemistry (e.g., 3R-piperidinyl) with chiral HPLC .

Q. What strategies improve solubility for in vivo studies without altering pharmacodynamics?

  • Prodrug design : Introduce phosphate esters at the benzamide carbonyl, which hydrolyze in vivo to the active form .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance aqueous dispersion .
  • Co-solvent systems : Use ethanol/Cremophor EL mixtures (≤20%) for intravenous administration .

Data Analysis and Interpretation

Q. How should researchers analyze ambiguous NOESY or HSQC NMR signals?

  • 2D NMR : Assign overlapping proton signals (e.g., piperazine methylenes) using HSQC to correlate 1H-13C shifts and NOESY for spatial proximity .
  • Dynamic NMR : Perform variable-temperature experiments to resolve rotameric equilibria in flexible piperazinyl groups .

Q. What statistical approaches are recommended for dose-response studies?

  • Probit analysis : Calculate IC50/IC80 values (e.g., 0.8 mM for cytotoxicity in HeLa cells) using SPSS or GraphPad Prism .
  • Hill slope fitting : Differentiate allosteric vs. competitive inhibition mechanisms via sigmoidal curve fitting .

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